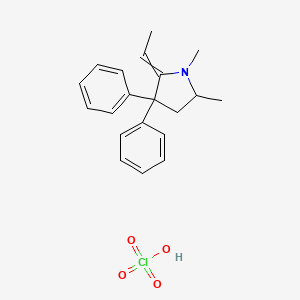
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
Vue d'ensemble
Description
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate is a complex organic compound with the molecular formula C20H23N·HClO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in analytical chemistry, particularly in drug analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a standard in analytical techniques such as liquid chromatography and gas chromatography-mass spectrometry (LC-MS and GC-MS) for the detection and quantification of methadone and its metabolites.
Biology: In biological research, it serves as a marker in studies involving methadone metabolism and its effects on the nervous system.
Medicine: The compound is used in toxicology and forensic science to detect methadone use and compliance in detoxification programs.
Industry: In the pharmaceutical industry, it is utilized in the development and quality control of methadone and related drugs.
Mécanisme D'action
The mechanism by which Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate exerts its effects involves its interaction with molecular targets in the body. It acts as a metabolite of methadone, influencing the same pathways and receptors as methadone itself. The specific molecular targets and pathways involved include opioid receptors and various enzymes involved in drug metabolism.
Comparaison Avec Des Composés Similaires
Methadone: The parent compound from which Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate is derived.
EDDP (2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine): Another metabolite of methadone, similar in structure but lacking the perchlorate group.
Uniqueness: this compound is unique in its perchlorate group, which distinguishes it from other methadone metabolites and enhances its utility in analytical applications.
Propriétés
IUPAC Name |
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNJWAYHGKHAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724126 | |
| Record name | Perchloric acid--2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66729-78-0 | |
| Record name | Perchloric acid--2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


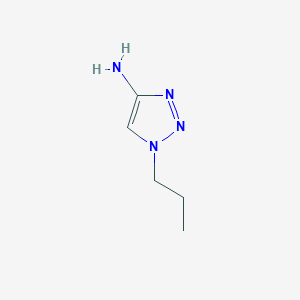
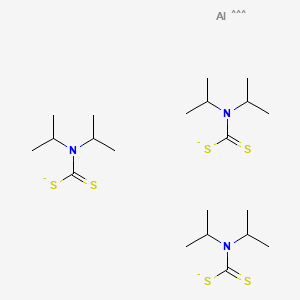
![1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane](/img/structure/B1507051.png)
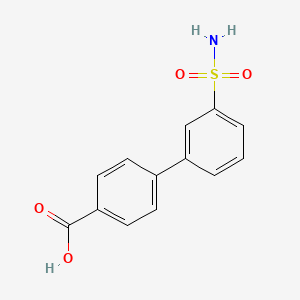
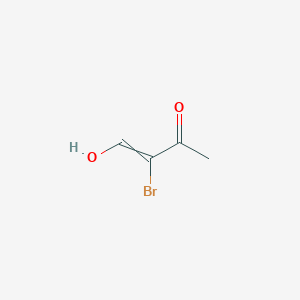
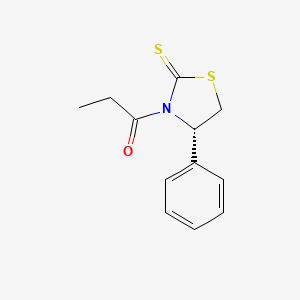
![5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1507062.png)
![6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]](/img/structure/B1507065.png)
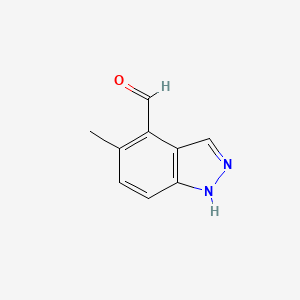
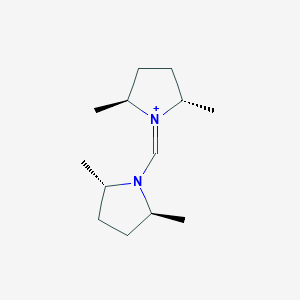
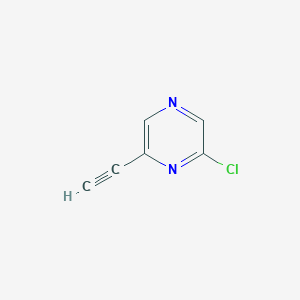
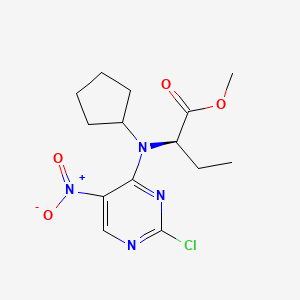
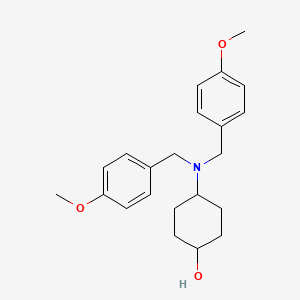
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
